molecular formula C2H7N B3334505 Ethylamine-15N CAS No. 88216-85-7

Ethylamine-15N

Cat. No. B3334505
CAS RN: 88216-85-7
M. Wt: 46.08 g/mol
InChI Key: QUSNBJAOOMFDIB-LBPDFUHNSA-N
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Description

Ethylamine-15N is a stable isotope of Ethylamine, with a molecular formula of C2H5^15NH2 . The molecular weight of Ethylamine-15N hydrochloride is 82.54 .


Synthesis Analysis

Ethylamine is produced on a large scale by two processes. Most commonly, ethanol and ammonia are combined in the presence of an oxide catalyst . In this reaction, ethylamine is co-produced together with diethylamine and triethylamine . It is also produced by reductive amination of acetaldehyde .


Molecular Structure Analysis

The linear formula of Ethylamine-15N is C2H5^15NH2 . The molecular weight is 46.08 .


Chemical Reactions Analysis

Ethylamine is a nucleophilic base, as is typical for amines . It reacts with acyl chlorides in a nucleophilic addition/elimination reaction . The first stage involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine .


Physical And Chemical Properties Analysis

Ethylamine-15N is a solid substance with a melting point of 107-108 °C (lit.) . The molecular weight of Ethylamine-15N hydrochloride is 82.54 .

Scientific Research Applications

Conformational Analysis and NMR Studies

  • NMR Shielding Studies : Ethylamine-15N has been used in Nuclear Magnetic Resonance (NMR) studies to understand shielding mechanisms. A study by Alkorta and Elguero (2004) used ethylamine in a GIAO/DFT study of 1H, 13C, and 15N shieldings in amines. This research provided insights into the conformation of amines, essential for understanding molecular structures and interactions (Alkorta & Elguero, 2004).

Chemical Reaction and Decomposition Studies

  • Bimolecular Reactions : Ethylamine-15N has been studied for its reactivity in bimolecular reactions. Altarawneh et al. (2016) investigated the thermochemical and kinetic parameters of ethylamine's reactions with radicals, providing insights into biomass decomposition processes (Altarawneh et al., 2016).
  • Multiphoton Ionization : Liu Zai (2009) explored the multiphoton ionization process of ethylamine at 355nm using mass spectrometry. This study contributed to understanding the behavior of ethylamine under high-energy conditions (Liu Zai, 2009).

Role in Plant Science

  • Ethylamine in Maize Callus : Research by Zacchini et al. (2000) isolated and identified ethylamine in maize embryogenic callus. They discovered that ethylamine accumulates significantly during the proliferation phase of callus, suggesting a possible role in plant development (Zacchini et al., 2000).

Medical and Biological Research

  • Cancer Research : Ethylamine-15N has beeninvestigated for its potential in cancer research. Igarashi et al. (1995) studied the effects of 1,15-bis(ethylamino)-4,8,12-triazapentadecane on various human and mouse tumor cells. This research revealed that the compound could suppress tumor growth, suggesting potential applications in cancer therapy (Igarashi et al., 1995).

Environmental and Ecological Studies

  • Toxicity Studies : Ethylamine-15N has been part of studies assessing the toxicity of chemicals. Thomulka and Lange (1995) used a bioluminescence-reduction bioassay with marine bacterium Vibrio harveyi to study the combined toxicity of ethylamine and methylamine. Their findings contribute to understanding the environmental impact of these chemicals (Thomulka & Lange, 1995).

Dietary Studies and Public Health

  • Association with Type 2 Diabetes : A study in the Japanese population examined the link between serum ethylamine levels, indicative of l-theanine consumption, and the development of type 2 diabetes. This research by Ninomiya et al. (2019) suggests that higher serum ethylamine could be associated with a lower risk of developing type 2 diabetes, highlighting its potential role as a dietary biomarker (Ninomiya et al., 2019).

Material Science and Engineering

  • Gas Sensing Applications : The gas-sensing properties of ethylamine have been a subject of study. Huang, Song, and Huang (2019) developed SnO2/rGO nanocomposite materials for ethylamine detection, demonstrating its potential use in monitoring environments where ethylamine poses a health risk (Huang, Song, & Huang, 2019).

Molecular Structural Studies

  • Conformational Analysis : Ethylamine has been involved in studies aiming to understand molecular structures. Hamada et al. (1986) determined the geometrical parameters of ethylamine conformers using electron diffraction and molecular orbital calculations. This contributes to a deeper understanding of molecular conformation in ethylamines (Hamada et al., 1986).

Safety And Hazards

Ethylamine-15N has several hazard statements including H302 - Harmful if swallowed, H312 - Harmful in contact with skin, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305 + P351 + P338) .

Relevant Papers One relevant paper discusses the highly efficient electrochemical hydrogenation of acetonitrile to ethylamine for primary amine synthesis and promising hydrogen storage . Another paper discusses the use of ^15N labeling in studies of the structures and chemical transformations of nitrogen heterocycles .

properties

IUPAC Name

ethan(15N)amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSNBJAOOMFDIB-LBPDFUHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[15NH2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480331
Record name Ethylamine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylamine-15N

CAS RN

88216-85-7
Record name Ethylamine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88216-85-7
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but starting with 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one (8.6 g.) and a 33% (w/v) aqueous solution of ethylamine (d = 0.92; 9 cc.) in acetonitrile (200 cc.), 2-(7-chloro-1,8-naphthyridin-2-yl)-3-ethylaminocarbonyloxy-isoindolin-1-one (4.1 g.), melting at 212°-215° C., is obtained.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one
Quantity
8.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

When applied to an amino acid analyzer and a paper chromatography, the isolated substance exhibited the same behavior as a standard substance of theanine. Furthermore, hydrolysis of the isolated substance using hydrochloric acid or glutaminase yielded L-glutamine and ethylamine at a ratio of 1:1. Thus, since hydrolysis of the isolated substance by glutaminase was thus possible, ethylamine was proved to be combined with the gamma-position of L-glutamine. Furthermore, it was confirmed by L-glutamic acid dehydrogenaze (GluDH) that glutamine yielded by hydrolysis was of L-type. FIG. 4 shows infrared absorption spectrometry (IR) spectra of theanine sample and isolated substance. Both substances exhibited spectra similar to each other. Consequently, the isolated substance was proved to be theanine.
[Compound]
Name
amino acid
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Conversion of the aminoalcohol to a diamine (II) can be done with methanesulfonyl chloride in the presence of a base such as triethylamine at a temperature between about 0° and 5° C. Further treatment of the resulting sulfonate with an excess of an alcoholic solution of an amine (RNH2) such as methylamine, ethylamine or n-propylamine, at a temperature between about 70° and 80° C. yields a diamine (II).
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0 (± 1) mol
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[Compound]
Name
diamine
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Synthesis routes and methods IV

Procedure details

The fraction had the same mobilities as standard theanine in amino acid analyzer and in paper chromatography. Hydrolysis of the fraction with chloric acid or glutaminase produced an equal molar ratio of glutamic acid and ethylamine. The hydrolysis of the fraction with glutaminase showed that the ethylamine was located at γ-position. The glutamic acid was shown L-form by glutamic acid hydrogenase (GluDH). IR spectrum of the fraction was identical to that of the standard as shown in FIG. 1. The isolated substance was confirmed theanine by these results.
Quantity
0 (± 1) mol
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Name
amino acid
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

In a like manner p-iodoaniline and benzyl chloride were reacted to yield N,N-dibenzyl-p-iodoaniline, Rf =0.71, ethylamine and o-iodo-benzyl chloride were reacted to yield N-ethyl-o-iodobenzylamine, Rf =0.55, propylamine and o-iodo-benzyl chloride were reacted to yield N-propyl-o-iodobenzylamine, Rf =0.67, p-iodo-aniline and phenethyl bromide were reacted to yield N-β-phenethyl-p-iodoaniline, Rf =0.73, β-phenethylamine and o-iodobenzyl bromide were reacted to yield N-β-phenethyl-o-iodobenzylamine, Rf =0.64, N-β-phenethyl-o-iodo-benzylamine and phenethyl bromide were reacted to yield N,N-di-β-phenethyl-o-iodobenzylamine, Rf =0.64, ethylamine and o-iodobenzyl chloride were reacted to yield N,N-di-o-iodobenzylethylamine, Rf =0.80, 2,5-dimethylpyrrolidine and o-iodobenzyl chloride were reacted to yield N-o-iodobenzyl-2,5-dimethylpyrrolidine, Rf =0.78, and N-isopropyl-β-phenethylamine and o-iodo-benzyl bromide were reacted to yield N-β-phenethyl-o-iodo-β-phenethylamine, Rf =0.66.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylamine-15N
Reactant of Route 2
Ethylamine-15N
Reactant of Route 3
Ethylamine-15N
Reactant of Route 4
Ethylamine-15N
Reactant of Route 5
Ethylamine-15N
Reactant of Route 6
Ethylamine-15N

Citations

For This Compound
4
Citations
Y Hamada, K Hashiguchi, AY Hirakawa… - Journal of Molecular …, 1983 - Elsevier
Starting from force constant values calculated by an ab initio MO method ( 4-31G(N ∗ ) ), and by adjusting the diagonal elements, a practical force constant matrix (F) has been reached …
Number of citations: 61 www.sciencedirect.com
G Danger, JB Bossa, P De Marcellus, F Borget… - … and Astrophysics-A&A, 2011 - hal.science
… Infrared spectra of pure acetonitrile 15N ice (A) and difference spectrum between pure ethylamine 15N and ethylamine 15N after 240 min of VUV irradiation at 20 K (B). Spectra (C) and (…
Number of citations: 64 hal.science
J Mahía Saavedra - 2012 - minerva.usc.es
El estudio sintetiza los resultados de varios experimentos que investigan la dinámica (degradación y distribución de sus metabolitos) y el impacto de su aplicación (respuesta de la …
Number of citations: 2 minerva.usc.es
E Iglesias, RM Torres, M González, AF De Iorio - 2008 - digital.csic.es
[ES] En esta obra se recogen 15 aportaciones que versan sobre las diferentes casuísticas de contaminación por xenobióticos de naturaleza orgánica y metales pesados. Se incluyen …
Number of citations: 0 digital.csic.es

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